molecular formula C9H11ClN2OS B2929173 (5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride CAS No. 1204196-92-8

(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride

Cat. No.: B2929173
CAS No.: 1204196-92-8
M. Wt: 230.71
InChI Key: RRLYENUKILTGLR-UHFFFAOYSA-N
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Description

(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride is a benzothiazole derivative characterized by a methoxy (-OCH₃) substituent at position 5 of the benzothiazole ring and a methanamine (-CH₂NH₂) group at position 2, forming a hydrochloride salt (Figure 1). This compound is of interest in medicinal chemistry due to the benzothiazole scaffold's prevalence in bioactive molecules targeting enzymes such as lysyl oxidase (LOX) and LOXL2 .

Figure 1: Structure of this compound.

Properties

IUPAC Name

(5-methoxy-1,3-benzothiazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLYENUKILTGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-methoxy-2-aminobenzothiazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-methoxy-2-aminobenzothiazole

    Reagents: Formaldehyde, Hydrochloric acid

    Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Targets Evidence Source
(5-Methoxybenzo[d]thiazol-2-yl)methanamine HCl Benzothiazole 5-OCH₃, 2-CH₂NH₂·HCl C₉H₁₀ClN₂OS 229.52 Not specified
(5-(Propylsulfonyl)thiazol-2-yl)methanamine HCl Thiazole 5-SO₂C₃H₇, 2-CH₂NH₂·HCl C₇H₁₃N₂S₂O₂ 221.1 LOX/LOXL2
2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine HCl Benzoxazole 5-Cl, 2-CH₂CH₂NH₂·HCl C₉H₁₀ClN₂O₂ 230.65 Not specified
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine HCl Thiazole 5-CH₃, 2-CH₂CH₂NH₂·HCl C₆H₁₂ClN₂S 178.69 Not specified
(5-((4'-Methyl-6-(methylsulfonyl)-[1,1′-biphenyl]-3-yl)sulfonyl)thiazol-2-yl)methanamine HCl Thiazole-Benzene 3,5-biphenyl sulfonyl, 2-CH₂NH₂·HCl C₁₈H₁₉N₂S₃O₄ 423.05 LOX/LOXL2

Key Observations:

Core Heterocycle Differences: Benzothiazole (target compound) vs.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in the target compound donates electrons via resonance, contrasting with sulfonyl (-SO₂R) or chloro (-Cl) groups in analogs, which withdraw electrons. This difference modulates electronic environments, affecting receptor binding and metabolic stability .

Physicochemical Properties

Property Target Compound (5-(Propylsulfonyl)thiazol-2-yl)methanamine HCl 2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine HCl
Solubility Moderate (HCl salt) Low (hydrophobic SO₂ group) Moderate (polar Cl and NH₂)
logP ~2.1 (predicted) ~1.8 ~2.5
pKa 8.2 (amine) 7.9 8.5

Biological Activity

(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C10H12ClN2OS
  • Molecular Weight : 240.73 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate various biological pathways, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.

Efficacy Against Bacteria

  • Gram-positive and Gram-negative Bacteria :
    • The compound exhibits significant antibacterial activity against both types of bacteria.
    • For instance, hybrid compounds combining thiazole with other moieties have shown potent activity with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against certain strains .
  • Mechanism of Action :
    • The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

In vitro Studies

  • Cyclooxygenase Inhibition : Studies indicate that thiazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-1, which plays a crucial role in inflammation .

In vivo Studies

  • Carrageenan-induced Edema Model : In animal models, the compound has been shown to reduce inflammation effectively, showcasing its potential as an anti-inflammatory agent .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of thiazole derivatives:

StudyFindings
Demonstrated potent antibacterial activity against multiple strains with MIC values indicating effectiveness at low concentrations.
Showed significant inhibition of COX enzymes in vitro, correlating with reduced inflammation in vivo models.
Highlighted the compound's ability to interact with bacterial membranes, suggesting a mechanism for its antimicrobial effects.

Structure-Activity Relationship (SAR)

The effectiveness of this compound may be influenced by its structural features:

  • Substituent Effects : Variations in substituents on the thiazole ring can significantly alter biological activity.
  • Positioning of Functional Groups : The positioning of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific targets.

Q & A

Q. How can researchers validate target specificity to avoid off-target effects in mechanistic studies?

  • Methodological Answer :
  • CRISPR Knockout Models : Generate cell lines lacking the putative target protein and assess residual activity.
  • Pull-down Assays : Use biotinylated probes of the compound to isolate binding partners for LC-MS/MS identification .

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